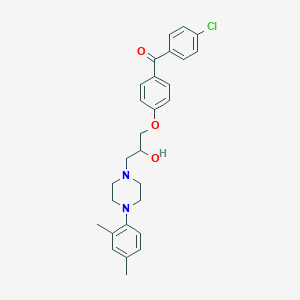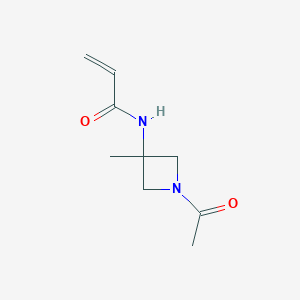
Methyl 3-(chloromethyl)-5-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization
Methyl 2-amino-5-fluorobenzoate, a compound similar to Methyl 3-(chloromethyl)-5-fluorobenzoate, has been synthesized using a series of reactions including nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid. This process has been optimized to achieve high yields and purity, demonstrating the potential for efficient synthesis of related compounds (Yin Jian-zhong, 2010).
Sensor Development
A study on a fluorogenic chemosensor based on o-aminophenol, which is structurally related to Methyl 3-(chloromethyl)-5-fluorobenzoate, demonstrated high selectivity and sensitivity towards Al3+ ions. This sensor, potentially applicable for bio-imaging in human cervical HeLa cancer cell lines, showcases the use of similar compounds in developing sensitive and selective sensors for metal ions (Xingpei Ye et al., 2014).
Antimycobacterial Activity
Another study explored derivatives of 4-fluorobenzoic acid, closely related to Methyl 3-(chloromethyl)-5-fluorobenzoate, for their antimycobacterial activity. The study found that these compounds have significant inhibitory activity against Mycobacterium tuberculosis, indicating potential therapeutic applications (B. Koçyiğit-Kaymakçıoğlu et al., 2009).
Chemical Characterization and Purity Assessment
Research focusing on the detection of potential genotoxic impurities in pharmaceutical substances involved compounds like methyl 2-(chloromethyl)-3-nitrobenzoate, which is structurally similar to Methyl 3-(chloromethyl)-5-fluorobenzoate. This highlights the compound's relevance in ensuring the purity and safety of pharmaceutical products (Kishore Gaddam et al., 2020).
Intermediate in Herbicide Synthesis
The compound has also been used as an intermediate in the synthesis of herbicides, showcasing its utility in agricultural chemical development. For instance, a study detailed the synthesis of a pyrazole-based herbicide using a related compound as an intermediate, indicating the versatility of these chemical structures in agrichemical synthesis (Zhou Yu, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-(chloromethyl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQISVNDACOQIQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chloromethyl)-5-fluorobenzoate | |
CAS RN |
1338563-83-9 |
Source


|
| Record name | methyl 3-(chloromethyl)-5-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Benzo[b]thiophen-3-yl)morpholine](/img/structure/B2366877.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B2366878.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide](/img/structure/B2366882.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2366886.png)




